

Trimethyllysine-d9: An In-Depth Technical Guide for Researchers

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Compound of Interest

Compound Name: Trimethyllysine-d9

Cat. No.: B15139054

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyllysine-d9 (TML-d9) is the deuterated, stable isotope-labeled form of Nε,Nε,Nε-trimethyllysine (TML). TML is a naturally occurring, post-translationally modified amino acid that plays a crucial role in two major biological processes: carnitine biosynthesis and the epigenetic regulation of gene expression through histone methylation. Due to its chemical and biological significance, TML is an analyte of great interest in various research fields, including metabolism, epigenetics, and cardiovascular disease. TML-d9 serves as an indispensable tool for the accurate quantification of endogenous TML levels in biological samples, primarily as an internal standard in mass spectrometry-based analytical methods. This guide provides a comprehensive overview of TML-d9, its applications, and the biological pathways in which its non-labeled counterpart is involved.

Chemical and Physical Properties

Trimethyllysine-d9 is structurally identical to trimethyllysine, with the exception of the nine hydrogen atoms on the three methyl groups of the ε-amino group being replaced by deuterium. This isotopic substitution results in a molecular weight increase of nine Daltons, which allows for its differentiation from endogenous TML in mass spectrometry without altering its chemical behavior during sample preparation and chromatographic separation.

Property	Value
Chemical Formula	C ₉ H ₁₁ D ₉ N ₂ O ₂
Molecular Weight	197.32 g/mol
CAS Number	1182037-78-0
Appearance	White Solid
Storage	2-8°C, Hygroscopic, under inert atmosphere
Solubility	Soluble in water

Applications in Research

The primary application of **Trimethyllysine-d9** is as an internal standard for the quantification of TML in biological matrices such as plasma, serum, urine, and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for sample loss during preparation and for matrix effects during ionization.

Experimental Protocols

Quantification of Trimethyllysine in Human Plasma using LC-MS/MS

This protocol describes a common method for the analysis of TML in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with TML-d9 as an internal standard.[\[1\]](#)

1. Sample Preparation:

- To 50 µL of plasma sample, add 400 µL of an internal standard working solution (ISWS). The ISWS is prepared by adding 150 µL of TML-d9 (20 µg/ml in ultrapure water) and 500 µL of TMAO-d9 (1 µg/ml in ultrapure water) to 200 ml of pure methanol.[\[1\]](#)
- Vortex the mixture for 15 minutes.[\[1\]](#)

- Centrifuge at 3,000 x g for 15 minutes at 4°C.[1]
- Transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.[1]

2. Liquid Chromatography:

- LC System: UltiMate 3000, Dionex, Sunnyvale, CA, USA[1]
- Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 × 50 mm (Waters, Milford, MA, USA)[1]
- Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water[1]
- Mobile Phase B: 10 mM ammonium acetate with 0.1% formic acid in 95% acetonitrile[1]
- Gradient: A gradient elution is used.
- Flow Rate: Not specified, but typically in the range of 0.2-0.5 mL/min for this column dimension.
- Injection Volume: Typically 1-10 µL.

3. Tandem Mass Spectrometry:

- MS System: TSQ Vantage, Thermo Scientific, Waltham, MA, USA[1]
- Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
- Scan Type: Multiple Reaction Monitoring (MRM)[1]
- MRM Transitions:
 - TML: m/z 189 → 84[1]
 - TML-d9: m/z 198 → 84[1]

4. Quantification:

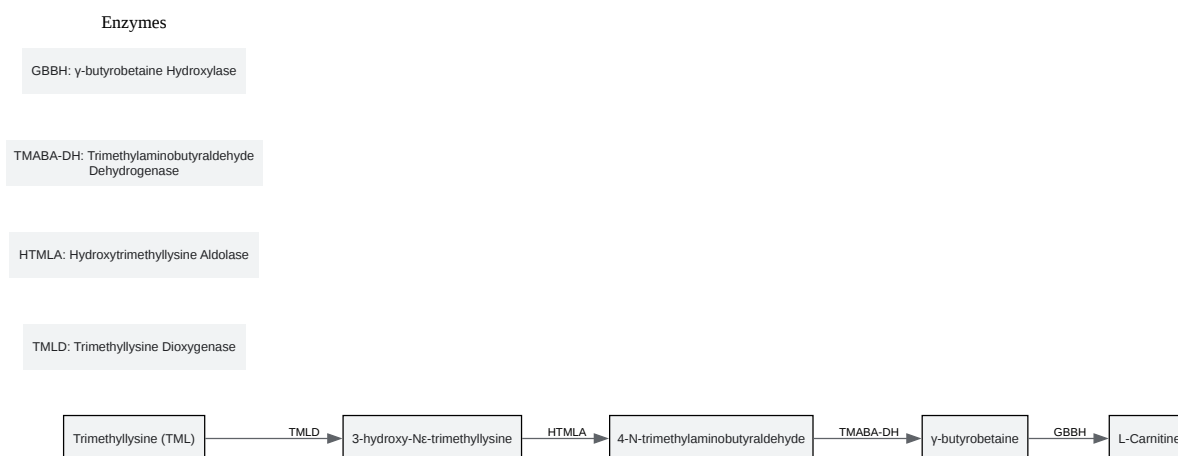
- A calibration curve is generated using known concentrations of TML spiked into a matrix similar to the samples being analyzed (e.g., charcoal-stripped plasma).

- The peak area ratio of the analyte (TML) to the internal standard (TML-d9) is plotted against the concentration of the calibrators.
- The concentration of TML in the unknown samples is then calculated from the calibration curve.

Biological Significance of Trimethyllysine

Carnitine Biosynthesis

Trimethyllysine is a critical intermediate in the biosynthesis of carnitine, an essential molecule for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. The pathway involves a series of enzymatic reactions.

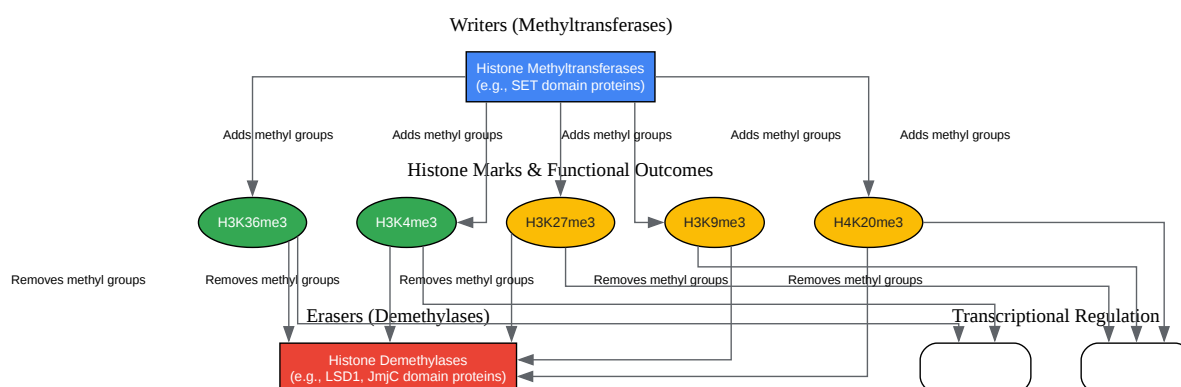


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Carnitine biosynthesis pathway starting from Trimethyllysine.

Epigenetic Regulation: Histone Methylation

Trimethyllysine is a key post-translational modification found on histone proteins, particularly on the N-terminal tails of histone H3 and H4. The methylation of specific lysine residues plays a pivotal role in regulating chromatin structure and gene expression. The addition and removal of methyl groups are catalyzed by histone methyltransferases (HMTs) and histone demethylases (KDMs), respectively.[2]



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References

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- 2. Histone-modifying enzymes - Wikipedia [en.wikipedia.org]
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